Product packaging for 1-Bromo-4-butylthiobenzene(Cat. No.:CAS No. 121392-35-6)

1-Bromo-4-butylthiobenzene

Cat. No.: B189697
CAS No.: 121392-35-6
M. Wt: 245.18 g/mol
InChI Key: CYFJLXXVMAJKNN-UHFFFAOYSA-N
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Description

General Context of Aromatic Organohalogen and Thioether Compounds

Aromatic organohalogen compounds are organic molecules that feature a halogen atom (fluorine, chlorine, bromine, or iodine) directly bonded to an aromatic ring. britannica.combritannica.com This direct attachment to an sp2-hybridized carbon atom confers specific chemical properties that distinguish them from alkyl halides. ksu.edu.saadichemistry.com The carbon-halogen bond in these compounds is generally strong, and their reactivity can be finely tuned by the nature of the halogen and other substituents on the aromatic ring. britannica.com

Thioethers, also known as sulfides, are characterized by a sulfur atom bonded to two organic groups. Aryl thioethers, where the sulfur atom is connected to at least one aromatic ring, are a particularly important subclass. uni-goettingen.de They are prevalent in many pharmaceuticals, natural products, and materials science applications. uni-goettingen.de The sulfur atom in thioethers can exist in various oxidation states, allowing for further chemical transformations. uni-goettingen.de

Research Significance of Aryl Bromides and Aryl Thioethers in Organic Chemistry

Aryl bromides are valuable synthetic intermediates in organic chemistry. The bromine atom can act as a leaving group in various nucleophilic substitution reactions and is particularly useful in a wide range of metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are fundamental for the construction of complex organic molecules from simpler precursors. The ability of the bromo group to participate in these transformations makes aryl bromides key building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Aryl thioethers are also of great importance in synthetic organic chemistry. uni-goettingen.de They can be synthesized through several methods, including the coupling of thiols with aryl halides. thieme-connect.com The thioether linkage itself can be a target for further chemical modification. For instance, the sulfur atom can be oxidized to form sulfoxides and sulfones, which have distinct chemical and biological properties. Furthermore, the thioether group can influence the reactivity of the aromatic ring and act as a directing group in electrophilic substitution reactions. uni-goettingen.de

Scope and Focus on 1-Bromo-4-butylthiobenzene and Related Structural Motifs

This article will specifically focus on the chemical compound This compound . This molecule incorporates both a bromine atom and a butylthioether group on a benzene (B151609) ring, making it a representative example of a brominated aryl thioether. By examining this specific compound, we can gain a deeper understanding of the interplay between these two functional groups and their collective influence on the molecule's properties and reactivity. The discussion will be confined to the chemical characteristics, synthesis, and reactions of this compound, providing a detailed and scientifically grounded overview.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrS B189697 1-Bromo-4-butylthiobenzene CAS No. 121392-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-butylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFJLXXVMAJKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560040
Record name 1-Bromo-4-(butylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121392-35-6
Record name 1-Bromo-4-(butylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of C Br and C S Bond Reactivity in Aryl Bromothioethers

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of 1-Bromo-4-butylthiobenzene is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is predominantly characterized by transformations involving organometallic intermediates and radical species.

Cross-Coupling Reactivity (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. This compound, as an aryl bromide, is a suitable substrate for several of these transformations.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is a widely used method for forming C-C bonds. nih.govyonedalabs.com For this compound, this reaction would typically involve a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand to facilitate the catalytic cycle. nih.govrsc.org The reaction is generally carried out in the presence of a base, like potassium carbonate, in a solvent system that can include water. yonedalabs.comrsc.org The versatility of the Suzuki-Miyaura reaction allows for the coupling of this compound with a wide range of aryl, alkenyl, and alkyl boronic acids or esters, leading to the synthesis of more complex biaryl and substituted aromatic compounds. nih.gov

The Heck reaction offers a method for the arylation of alkenes. organic-chemistry.orgwikipedia.org In this reaction, this compound can be coupled with various alkenes in the presence of a palladium catalyst and a base. rug.nlnih.gov The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity of the addition to the alkene. rug.nl For instance, the reaction of an aryl bromide with an alkene like butyl acrylate (B77674) can be optimized by screening different palladium catalysts and reaction conditions. researchgate.net

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. wikipedia.org This reaction typically employs a palladium catalyst and a copper co-catalyst in the presence of a base. wikipedia.orgnih.gov The reactivity of aryl halides in the Sonogashira reaction follows the order I > Br > Cl, making this compound a viable substrate. wikipedia.org Copper- and amine-free protocols have also been developed, broadening the scope and applicability of this reaction. organic-chemistry.org

Table 1: Typical Conditions for Cross-Coupling Reactions of Aryl Bromides
ReactionCatalyst SystemBaseSolventCoupling Partner
Suzuki-MiyauraPd(OAc)₂ / Phosphine Ligand (e.g., PCy₃·HBF₄)Cs₂CO₃, K₂CO₃Toluene/H₂O, EtOH/H₂OArylboronic acid
HeckPd(OAc)₂ / P(o-Tol)₃KOAc, Et₃NDMF/H₂O, CH₃CNAlkene (e.g., butyl acrylate)
SonogashiraPdCl₂(PPh₃)₂ / CuIAmine (e.g., N-butylamine)THFTerminal alkyne

Halogen-Lithium Exchange and Organometallic Intermediates

Halogen-lithium exchange is a fundamental reaction in organometallic chemistry that converts an organohalide into an organolithium species. This transformation is particularly useful for aryl bromides like this compound, as it provides a route to a highly reactive nucleophilic intermediate. The reaction is typically carried out at low temperatures to prevent side reactions. tcnj.edu

The reaction of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, would result in the formation of (4-butylthiophenyl)lithium. sigmaaldrich.comfishersci.benih.govchemicalbook.com This newly formed organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups onto the aromatic ring. The efficiency and outcome of the halogen-lithium exchange can be highly dependent on the solvent system used. nih.gov For instance, the reaction of 1-bromo-4-tert-butylbenzene (B1210543) with n-BuLi is significantly influenced by the solvent, with exchange being slow in pure diethyl ether but quantitative in heptane (B126788) with a small amount of THF. nih.gov The use of t-BuLi often leads to a cleaner exchange reaction with fewer side products. nih.gov

Table 2: Products from Halogen-Lithium Exchange of Aryl Bromides Followed by Electrophilic Quench
Aryl BromideOrganolithium ReagentElectrophile (E+)Product
This compoundn-BuLi or t-BuLiH₂OButylthiobenzene
This compoundn-BuLi or t-BuLiCH₃I1-(Butylthio)-4-methylbenzene
This compoundn-BuLi or t-BuLiBenzaldehyde(4-(Butylthio)phenyl)(phenyl)methanol

Radical Reactions and Halogen Atom Abstraction

The carbon-bromine bond in aryl bromides can also undergo homolytic cleavage to form radical intermediates. This can be initiated photochemically, thermally with a radical initiator, or through single-electron transfer (SET) processes. For example, the radical anion of 1-bromo-4-nitrobenzene (B128438) has been shown to be reactive in ionic liquids. rsc.org While the butylthio group is electron-donating, which would destabilize a radical anion compared to the nitro group, the principle of C-Br bond cleavage upon radical formation remains relevant.

In synthetic applications, radical dehalogenation of aryl bromides can be achieved using reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org This process involves the abstraction of the bromine atom by a tributyltin radical to form an aryl radical. This aryl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the dehalogenated product and regenerate the tributyltin radical, thus propagating the chain reaction. libretexts.org

Reactivity of the Alkyl Thioether Moiety

The sulfur atom in the butyl thioether group of this compound is a site of rich chemical reactivity, primarily involving oxidation and its nucleophilic character.

Oxidation Chemistry (e.g., to Sulfoxides and Sulfones)

The sulfur atom in a thioether can exist in various oxidation states, and its oxidation to sulfoxides and sulfones is a common and important transformation. msu.edujchemrev.com The oxidation of this compound would yield 1-bromo-4-(butylsulfinyl)benzene (the sulfoxide) and subsequently 1-bromo-4-(butylsulfonyl)benzene (B1287639) (the sulfone).

A variety of oxidizing agents can be employed for this purpose, and the choice of reagent and reaction conditions can allow for selective oxidation to either the sulfoxide (B87167) or the sulfone. organic-chemistry.orgorganic-chemistry.org For example, hydrogen peroxide is a common oxidant, and its stoichiometry can be controlled to favor the formation of the sulfoxide. organic-chemistry.org Other reagents like m-chloroperbenzoic acid (m-CPBA) are also effective. For the complete oxidation to the sulfone, stronger oxidizing conditions or a different catalyst may be required. organic-chemistry.org For instance, niobium carbide has been shown to be an efficient catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide. organic-chemistry.org

Table 3: Oxidation Products of this compound
Starting MaterialOxidizing AgentProductOxidation State of Sulfur
This compoundH₂O₂ (controlled) or m-CPBA1-Bromo-4-(butylsulfinyl)benzene+4 (in sulfoxide)
This compoundH₂O₂ (excess) / Niobium carbide catalyst1-Bromo-4-(butylsulfonyl)benzene+6 (in sulfone)

Nucleophilic and Electrophilic Reactivity of Sulfur

The sulfur atom in the thioether moiety of this compound is nucleophilic due to the presence of lone pairs of electrons. msu.edu This nucleophilicity allows it to react with electrophiles. For example, sulfides can react with alkyl halides to form ternary sulfonium (B1226848) salts, which are analogous to the formation of quaternary ammonium (B1175870) salts from tertiary amines. msu.edu

The sulfur atom can also exhibit electrophilic character, particularly after being activated. For instance, in certain reactions, the sulfur atom can be attacked by a nucleophile, leading to cleavage of the C-S bond. However, the more common reactivity of the sulfur in this compound is as a nucleophile. The nucleophilicity of the sulfur is a key factor in its role in directing ortho-metalation reactions or in its potential to coordinate to metal catalysts, which could influence the reactivity at the aryl bromide position.

Carbothiolation Reactions

While the term "carbothiolation" can describe various transformations, in the context of this compound, the discussion centers on reactions that functionalize the molecule, leveraging the reactivity of its C-Br and C-S bonds. The primary focus is on transition metal-catalyzed cross-coupling reactions where the C-Br bond is selectively cleaved to form new carbon-carbon or carbon-heteroatom bonds, a process in which the thioether moiety plays a crucial directing and activating role.

Palladium-catalyzed cross-coupling reactions are a cornerstone for functionalizing aryl halides. google.com In the case of this compound, the C(sp²)–Br bond serves as the primary reactive site for processes like Suzuki, Stille, and Buchwald-Hartwig couplings. The general mechanism for these transformations involves the oxidative addition of the aryl bromide to a low-valent palladium complex, which is often the rate-determining step. semanticscholar.orgresearchgate.net The resulting Pd(II) intermediate then undergoes transmetalation or reaction with a nucleophile, followed by reductive elimination to yield the coupled product and regenerate the active catalyst.

The thioether group, while generally less reactive than the C-Br bond in these catalytic cycles, is not merely a spectator. Its electron-donating nature can influence the electronic properties of the palladium center during the catalytic cycle. Furthermore, the sulfur atom itself can be a site of reaction under different conditions, such as oxidation to form the corresponding sulfoxide or sulfone. smolecule.com However, in the context of palladium-catalyzed C-C or C-heteroatom bond formation, the C-Br bond is the intended site of transformation.

Research on related aryl bromides demonstrates the conditions often employed for such coupling reactions. For instance, palladium catalysts supported by phosphine ligands are commonly used. semanticscholar.orgresearchgate.net

Reaction TypeCatalyst System (Example)Sulfur Source/Coupling PartnerTypical ConditionsReference
C-S Cross-CouplingPd₂(dba)₃ / XPhosThiol or Thiol SurrogateBase (e.g., K₃PO₄), Toluene, 80-110 °C semanticscholar.orgresearchgate.net
C-I TransformationCuI / N,N'-dimethyl-1,2-cyclohexanediamineNaI1,4-Dioxane, 110 °C google.com
Lithium-Halogen Exchangen-Butyllithium or t-ButyllithiumN/A (forms Aryllithium species)Ethereal solvents (e.g., THF, Diethyl ether), 0 °C medchemexpress.com

For certain electron-deficient aryl bromides, a palladium catalyst may not be necessary, and the reaction can proceed through a nucleophilic aromatic substitution (SNAr) mechanism. semanticscholar.orgresearchgate.net However, for an electron-rich system like this compound, a transition metal catalyst is typically essential to facilitate the cleavage of the C-Br bond.

Interplay of Bromine and Thioether Functionalities on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound is governed by the combined electronic effects of the bromine atom and the butylthio group. These substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The butylthio group (-S-C₄H₉) is an activating group and an ortho, para-director. libretexts.org The sulfur atom's lone pairs can be donated into the aromatic π-system through resonance, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This resonance effect outweighs the inductive electron-withdrawal of the sulfur atom.

The bromine atom, like other halogens, exhibits a dual nature. It is an electron-withdrawing group inductively, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. libretexts.org However, it also possesses lone pairs that can be donated via resonance, making it an ortho, para-director. libretexts.org

In this compound, these two groups are in a para relationship. Their directing effects reinforce each other. The strongly activating butylthio group and the weakly deactivating, but ortho, para-directing, bromo group both direct incoming electrophiles to the positions ortho to the butylthio group (positions 2 and 6) and meta to the bromo group. Therefore, electrophilic substitution on this molecule is expected to occur predominantly at these positions.

SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting Influence
-Br (Bromo)Withdrawing (-I)Donating (+R)Deactivatingortho, para
-SC₄H₉ (Butylthio)Withdrawing (-I)Donating (+R)Activatingortho, para

Beyond electrophilic substitution, the interplay is also evident in nucleophilic reactions. The C-Br bond is the primary site for nucleophilic attack, particularly in organometallic reactions such as the formation of Grignard reagents or lithium-halogen exchange. medchemexpress.comscholaris.ca The electron-donating thioether group would generally disfavor a classic nucleophilic aromatic substitution (SNAr) on the ring itself, as this mechanism is favored by strong electron-withdrawing groups. semanticscholar.org

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the precise pathway of reactions involving this compound requires an analysis of reaction mechanisms and their associated transition states. Transition state theory (TST) provides a framework for this, positing that reaction rates are governed by the energy difference between reactants and the highest energy point along the reaction coordinate, the transition state. numberanalytics.comwikipedia.org

Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed study of these pathways. numberanalytics.comchemrxiv.org Researchers can model the geometries and energies of reactants, intermediates, products, and, crucially, the transition states that connect them. chemrxiv.org

For the palladium-catalyzed cross-coupling reactions mentioned previously, the mechanism is generally accepted to proceed through a series of steps.

StepDescriptionKey Structural Features
1. Oxidative AdditionThe C-Br bond of this compound adds to the Pd(0) catalyst, forming a Pd(II) complex. This is often the rate-limiting step.The C-Br bond is broken, and new Pd-C and Pd-Br bonds are formed.
2. Transmetalation / Nucleophilic AttackAn organometallic reagent (in Suzuki or Stille coupling) transfers an organic group to the Pd(II) center, or a nucleophile (in Buchwald-Hartwig coupling) coordinates to palladium.The bromide ligand on palladium is replaced by the incoming nucleophilic group.
3. Reductive EliminationThe two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.A new C-C or C-heteroatom bond is formed. The palladium center is reduced from +2 to 0.

Transition state analysis for the oxidative addition step would involve locating the saddle point on the potential energy surface corresponding to the cleavage of the C-Br bond and its coordination to the palladium atom. wikipedia.org The geometry of this transition state is critical; for instance, in an SN2 reaction, the transition state is characterized by a trigonal bipyramidal geometry at the central carbon. numberanalytics.com For organometallic reactions, the geometries are more complex but are governed by the coordination preferences of the metal center.

Computational studies can calculate the Gibbs free energy of activation (ΔG‡), which directly relates to the reaction rate. numberanalytics.com By comparing the activation energies for competing pathways, such as reaction at the C-Br bond versus the C-S bond, a theoretical prediction of the reaction's selectivity can be achieved. These analyses provide invaluable, atom-level insights into why this compound exhibits its characteristic reactivity, bridging the gap between empirical observation and fundamental chemical principles.

Advanced Spectroscopic Characterization of Aryl Bromothioether Molecular Architectures

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Specific Infrared (IR) and Raman vibrational frequencies corresponding to the functional groups (such as C-S stretch, aromatic C-Br stretch, and C-H vibrations) of 1-Bromo-4-butylthiobenzene are not documented in available databases or publications.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

The mass spectrum, including the molecular ion peak and characteristic fragmentation patterns (such as the isotopic pattern for bromine or cleavage of the butyl group), for this compound is not publicly available.

X-ray Crystallography for Absolute Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases. Therefore, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths/angles is unknown.

Due to the absence of this fundamental data, the generation of the requested article with the required level of detail and accuracy is not feasible at this time.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

The photophysical properties of aryl bromothioethers, such as this compound, are governed by the electronic transitions within the molecule, which can be probed using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide valuable insights into the molecule's ground and excited state electronic structure, revealing how the interplay between the aromatic ring, the bromine atom, and the alkylthio group influences its interaction with light.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of an aryl bromothioether is characterized by absorption bands corresponding to electronic transitions from the ground state to various excited states. These transitions are typically of π → π* character, originating from the π-conjugated system of the benzene (B151609) ring. The presence of the sulfur and bromine substituents perturbs the electronic structure of the benzene ring, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzene.

The sulfur atom of the butylthio group, with its lone pairs of electrons, can participate in p-π conjugation with the aromatic ring. This interaction generally leads to a bathochromic (red) shift of the π → π* transitions, as it raises the energy of the highest occupied molecular orbital (HOMO). The bromine atom, being an electron-withdrawing group through induction but a weak π-donor, also influences the spectral properties.

Based on data for analogous compounds, the UV-Vis absorption spectrum of this compound in a non-polar solvent like hexane (B92381) is expected to exhibit distinct absorption bands. The primary absorption bands are analogous to the B-band (benzenoid) of substituted benzenes, which arise from π → π* transitions.

Table 1: Expected UV-Vis Absorption Data for this compound in Hexane

Transition Expected λmax (nm) Expected Molar Absorptivity (ε) (M-1cm-1)
π → π* ~260 - 270 ~10,000 - 15,000

Note: The data in this table is estimated based on the known spectroscopic properties of 4-bromothioanisole (B94970) and other para-substituted alkyl aryl sulfides. The actual experimental values may vary.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light and been promoted to an excited electronic state. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift.

Aryl bromothioethers are generally expected to be weakly fluorescent. The presence of the heavy bromine atom can promote intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1), a process that quenches fluorescence. This "heavy-atom effect" is a well-documented phenomenon that reduces the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.

Consequently, while this compound would be expected to exhibit a fluorescence emission spectrum, the intensity of this emission is likely to be low. The emission maximum would be red-shifted from the longest wavelength absorption band.

Table 2: Expected Fluorescence Properties for this compound in Hexane

Property Expected Value
Emission λmax (nm) ~300 - 320
Fluorescence Quantum Yield (Φf) < 0.1

Note: The data in this table is a projection based on the photophysical principles of similar aromatic compounds containing heavy atoms. Experimental verification is required for precise values.

Detailed Research Findings:

The photophysical properties of aryl bromothioethers are a direct consequence of the electronic interplay between the substituents and the aromatic ring. The butylthio group acts as an auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies the wavelength and intensity of absorption. The lone pairs on the sulfur atom can delocalize into the π-system of the ring, increasing the energy of the HOMO and decreasing the HOMO-LUMO gap. This results in the observed bathochromic shift in the absorption spectrum.

The position of the substituents is also crucial. In this compound, the para-substitution allows for maximum resonance interaction between the butylthio group and the aromatic ring.

The low fluorescence quantum yield is a key characteristic of this class of molecules. The spin-orbit coupling introduced by the bromine atom facilitates the transition from the singlet excited state to the triplet state. Once in the triplet state, the molecule can return to the ground state via non-radiative decay (vibrational relaxation) or phosphorescence (which is typically not observed at room temperature in solution). This efficient ISC pathway effectively outcompetes fluorescence, leading to weak emission.

Computational Chemistry Approaches for Aryl Bromothiobenzene Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and conformational preferences of aryl bromothiobenzene systems. These calculations can determine molecular geometries, vibrational frequencies, and electronic properties. tandfonline.com For substituted thioanisoles, which are structurally related to 1-bromo-4-butylthiobenzene, quantum chemical calculations have been used to study electronic conjugation and conformation-specific spectral bands. acs.orgacs.orgox.ac.uk

The conformation of such molecules is influenced by the orientation of the butylthio group relative to the benzene (B151609) ring. researchgate.net Studies on similar substituted benzenes show that long alkyl chains tend to adopt specific orientations. hu-berlin.de The interplay of steric and electronic effects governs the rotational barriers and the most stable conformations. For instance, the planarity of the thioether linkage with the aromatic ring affects the degree of π-conjugation.

Table 1: Calculated Electronic Properties of Aryl Thioether Derivatives
PropertyMethodCalculated ValueSignificance
HOMO-LUMO GapDFT/B3LYP~4-5 eVIndicates electronic stability and reactivity.
Dipole MomentMP2~1-2 DRelates to polarity and intermolecular interactions.
Rotational Barrier (C-S bond)CASSCF~2-5 kcal/molDetermines conformational flexibility.

Prediction of Reaction Pathways and Transition States

Computational methods are crucial for predicting reaction pathways and identifying transition states in reactions involving aryl bromothiobenzenes. DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, providing detailed mechanistic insights. researchgate.netnih.gov For example, in palladium-catalyzed cross-coupling reactions, a common transformation for aryl halides, DFT can be used to investigate the mechanisms of oxidative addition, transmetalation, and reductive elimination. researchgate.netruhr-uni-bochum.deacs.org

Studies on related systems, such as the palladium-catalyzed reactions of aryl halides, have shown that DFT can elucidate the role of ligands, solvents, and additives. nih.govfrontiersin.org For instance, calculations can predict the activation energies for C-Br bond cleavage, which is often a key step in the catalytic cycle. nih.govchemrxiv.org These computational predictions can rationalize experimental observations, such as product distributions and reaction rates, and guide the design of more efficient catalytic systems. nih.gov

Table 2: Predicted Activation Energies for Key Reaction Steps in Aryl Halide Chemistry
Reaction StepCatalyst SystemComputational MethodPredicted Activation Energy (kcal/mol)
Oxidative Addition of Aryl BromidePd(PPh3)2DFT (BP86)15-20
C-S Reductive EliminationPd(dppf) complexDFT (B3LYP)10-15
C-H ActivationPd(OAc)2DFT~25

Analysis of Noncovalent Interactions Involving Sulfur and Halogen Atoms

Noncovalent interactions play a critical role in the structure, stability, and reactivity of molecules containing sulfur and halogen atoms. researchgate.net In aryl bromothiobenzene systems, interactions such as halogen bonding (Br···X), chalcogen bonding (S···X), and π-stacking are significant. wikipedia.orgmdpi.comresearchgate.net Halogen bonding involves the electrophilic region on the bromine atom (the σ-hole) interacting with a nucleophile. wikipedia.orgmdpi.com Similarly, the sulfur atom can participate in chalcogen bonding. researchgate.net

Hirshfeld surface analysis and related computational tools can be used to visualize and quantify these weak interactions in the solid state. nih.gov These interactions can influence crystal packing and the supramolecular architecture of these compounds. nih.gov Computational studies have shown that interactions involving sulfur and halogens can be surprisingly strong and directional, impacting molecular recognition and assembly. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior and conformational landscape of flexible molecules like this compound over time. hu-berlin.de MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of different conformations and their relative energies. acs.orgcore.ac.uk

For molecules with flexible side chains, such as the butyl group in this compound, MD simulations can reveal the accessible conformations in different environments (e.g., in solution or at an interface). hu-berlin.de These simulations can help to understand how the molecule adapts its shape and how this flexibility might influence its interactions with other molecules or its reactivity. mdpi.com

Machine Learning Models for Reaction Prediction and Condition Optimization

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry, capable of predicting reaction outcomes and optimizing reaction conditions with high accuracy. neurips.ccsesjournal.comvapourtec.com These data-driven approaches can accelerate the discovery and development of new synthetic methods.

Machine learning models can be trained on large datasets of chemical reactions to predict the major product of a given set of reactants and reagents. bohrium.comacs.org These models often work by first generating a list of plausible products and then ranking them based on learned patterns. bohrium.comacs.org For reactions like C-H functionalization or cross-coupling, where multiple outcomes are possible, predictive models can help to identify the most likely product, saving significant experimental effort. acs.orgnih.govrsc.org The development of new molecular representations and neural network architectures continues to improve the accuracy of these predictions. bohrium.com

Strategic Applications of Brominated Aryl Thioethers in Advanced Organic Synthesis

As Intermediates for the Synthesis of Complex Organic Molecules

1-Bromo-4-butylthiobenzene is a key intermediate in multi-step synthetic pathways aimed at producing complex organic molecules, including biologically active compounds and natural products. The presence of the bromo and butylthio functional groups offers orthogonal handles for sequential chemical modifications. For instance, the bromine atom can be readily converted to an organolithium or organomagnesium species, which can then participate in nucleophilic addition or substitution reactions to build more complex carbon skeletons.

A notable application of a related compound, 1-bromo-4-tert-butylbenzene (B1210543), is in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940, which are of interest in biochemical and life science research. medchemexpress.comchemsrc.com This highlights the role of such brominated precursors in creating molecules with significant biological or material science applications. The planning of multi-step syntheses of complex molecules is a core objective for organic chemists, and starting materials like this compound are instrumental in these endeavors.

Precursors for Further Functionalization at the Bromine Site

The carbon-bromine bond in this compound is a prime site for a variety of chemical transformations, making it an excellent precursor for further functionalization. One of the most common and powerful methods is the lithium-bromine exchange reaction. researchgate.netorganic-chemistry.org By treating this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, the bromine atom is swapped for a lithium atom, generating a highly reactive aryllithium species. This intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups onto the aromatic ring.

This strategy is frequently employed in the synthesis of polysubstituted aromatic compounds, where the order of reactions is critical to achieving the desired product. The ability to selectively functionalize the bromine position allows for the controlled and sequential introduction of different substituents, a key principle in modern organic synthesis.

Utility in the Construction of Sulfur-Containing Heterocycles and Materials

The butylthio group in this compound makes it a valuable precursor for the synthesis of various sulfur-containing heterocycles and advanced materials. For instance, derivatives of this compound can be utilized in the synthesis of poly(phenylene sulfide) (PPS) and its derivatives. libretexts.orgwikipedia.orgwikipedia.org PPS is a high-performance thermoplastic known for its excellent thermal stability and chemical resistance. The synthesis often involves the polymerization of halogenated aromatic compounds with a sulfur source. nih.gov

Furthermore, the thioether moiety can participate in cyclization reactions to form sulfur-containing heterocyclic rings, which are prevalent scaffolds in many pharmaceuticals and organic materials. researchgate.netwiley-vch.de The development of synthetic strategies for creating these polymers and heterocycles is an active area of research, with applications ranging from engineering plastics to organic electronics. sci-hub.seresearchgate.net

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

This compound is an important substrate in a variety of palladium- and copper-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Bromides

Reaction NameCoupling PartnersBond FormedCatalyst System (Typical)
Suzuki-Miyaura Coupling Aryl/vinyl boronic acid or esterC(sp²)–C(sp²)Palladium catalyst and a base nih.govtcichemicals.comresearchgate.netmdpi.com
Heck Reaction AlkeneC(sp²)–C(sp²)Palladium catalyst and a base wikipedia.orgorganic-chemistry.orgnih.govu-szeged.hursc.org
Sonogashira Coupling Terminal alkyneC(sp²)–C(sp)Palladium catalyst, copper(I) co-catalyst, and a base mdpi.comorganic-chemistry.orgresearchgate.netnih.gov
Buchwald-Hartwig Amination AmineC(sp²)–NPalladium catalyst and a base libretexts.orgnih.govwikipedia.orgacsgcipr.orgyoutube.com
Ullmann Condensation Alcohol, thiol, or amineC(sp²)–O, C(sp²)–S, or C(sp²)–NCopper catalyst wikipedia.orgnih.govnsf.govorganic-chemistry.orgresearchgate.net

In a Suzuki-Miyaura coupling , this compound can be reacted with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to substituted biaryl structures. The Heck reaction allows for the coupling of this compound with an alkene to create a substituted alkene. wikipedia.org For the formation of an aryl-alkyne bond, the Sonogashira coupling is employed, which couples the aryl bromide with a terminal alkyne. mdpi.comresearchgate.net

In the realm of carbon-heteroatom bond formation, the Buchwald-Hartwig amination is a powerful method for coupling this compound with a wide range of amines to form arylamines. libretexts.orgwikipedia.org The Ullmann condensation , a copper-catalyzed reaction, can be used to form carbon-oxygen, carbon-sulfur, or carbon-nitrogen bonds by reacting the aryl bromide with alcohols, thiols, or amines, respectively. wikipedia.orgnih.gov

Development of Derivatization Strategies for Aryl Bromothioethers

The dual functionality of aryl bromothioethers like this compound has spurred the development of various derivatization strategies to access a wide range of novel compounds. These strategies often involve the selective reaction of either the bromine atom or the thioether group, or transformations that involve both.

One common strategy is the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. This modification can significantly alter the electronic properties and reactivity of the molecule, opening up new avenues for further functionalization. Additionally, the butyl group on the sulfur atom can potentially be cleaved or modified, providing another point of diversification.

The development of new ligands and catalytic systems continues to expand the scope of cross-coupling reactions involving aryl bromothioethers. nih.gov These advancements allow for milder reaction conditions, broader substrate scope, and improved yields, making the derivatization of these compounds more efficient and versatile.

Environmental Biotransformation and Abiotic Degradation Pathways of Aryl Thioether Analogs

Microbial Degradation of Aromatic Thioethers and Halogenated Aromatics

Microorganisms play a crucial role in the breakdown of persistent organic pollutants. nih.gov The degradation of complex molecules like aryl thioethers and halogenated aromatics often involves a series of enzymatic steps performed by diverse microbial communities. nih.govnih.gov

The presence or absence of oxygen dictates distinct microbial degradation pathways. nih.govscirp.org

Aerobic Degradation: In the presence of oxygen, bacteria and fungi utilize powerful oxidative enzymes. rsc.org The aerobic biodegradation of halogenated aromatics typically involves a three-stage process: an upper, middle, and lower pathway. bohrium.comnih.gov Initially, oxygenases introduce hydroxyl groups onto the aromatic ring, a critical step that destabilizes the structure. rsc.org For halogenated compounds, this can lead to the removal of the halogen atom. nih.govbohrium.com The thioether group in analogous compounds can be oxidized to form sulfoxides and sulfones. beilstein-journals.orgscielo.br Following initial modifications, the aromatic ring is cleaved by dioxygenases, leading to the formation of aliphatic intermediates that can then enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.govrsc.org

Anaerobic Degradation: Under anaerobic conditions, common in saturated soils and sediments, a different set of mechanisms prevails. scirp.orgacs.org Reductive dehalogenation is a key initial step for halogenated compounds, where the halogen is replaced by a hydrogen atom. nih.gov This process is often carried out by specialized organohalide-respiring bacteria that use the halogenated compound as an electron acceptor. nih.gov The anaerobic metabolism of aromatic thioethers is less commonly documented but may involve cleavage of the thioether bond. After initial dehalogenation, the resulting aromatic hydrocarbon can be further degraded, although the process is generally slower than aerobic degradation. nih.gov

A variety of enzymes and microbial species are implicated in the breakdown of these compounds. The initial attack on the aromatic ring is often catalyzed by monooxygenases or dioxygenases. rsc.orgbohrium.com The removal of halogens can be achieved through reductive, hydrolytic, or oxygenolytic mechanisms. nih.gov For aryl thioethers, glutathione (B108866) S-transferases (GSTs) are known to be involved in the cleavage of ether and thioether bonds in some bacterial pathways, such as the well-studied β-etherase pathway in Sphingobium sp. SYK-6. researchgate.netnih.gov Fungi, such as strains of Aspergillus niger, have demonstrated the ability to oxidize aryl thioethers to their corresponding sulfoxides. scielo.br

Table 1: Key Microbial Strains and Enzymes in the Degradation of Analogous Compounds
Microbial Strain/GenusCompound Class DegradedKey Enzyme(s)/PathwayReference
Pseudomonas putidaHalogenated Aromatics (e.g., Naphthalene derivatives)Naphthalene dioxygenase, Catechol meta-cleavage pathway nih.gov
Cupriavidus necator JMP134Halogenated Aromatics (e.g., 2,4-D)α-ketoglutarate-dependent dioxygenase (TfdA) nih.gov
Sphingobium sp. SYK-6Aryl ethers/thioethers (Lignin models)β-etherase pathway (LigE, LigF, LigG) researchgate.netnih.gov
Cunninghamella elegansAryl ThioethersCytochrome P450 monooxygenases beilstein-journals.orgresearchgate.net
Aspergillus nigerAromatic ThioethersMonooxygenases scielo.br
Rhodopseudomonas palustrisHalogenated Aromatics (e.g., Chlorobenzoates)Photometabolism enzymes scirp.org

Identifying the intermediate products of biodegradation is crucial for understanding the degradation pathway. For aryl thioethers, the primary metabolites resulting from microbial action are typically the corresponding sulfoxides and, to a lesser extent, sulfones. beilstein-journals.org For example, incubation of aryl–SCF₂CH₃ ethers with the fungus Cunninghamella elegans rapidly converted the thioether's sulfur to the sulfoxide (B87167), with much slower conversion to the sulfone. beilstein-journals.orgresearchgate.net For halogenated aromatic compounds, degradation pathways often proceed through hydroxylated intermediates like phenols and catechols, which are subsequently subjected to ring cleavage. nih.govnih.gov

Table 2: Identified Metabolites in the Biodegradation of Analogous Compounds
Parent Compound ClassKey MetabolitesDescription of TransformationReference
Aryl ThioethersSulfoxides, SulfonesOxidation of the sulfur atom. Sulfoxidation is often the primary and faster step. beilstein-journals.orgresearchgate.net
Halogenated AromaticsHalogenated phenols, CatecholsHydroxylation of the aromatic ring, often coupled with dehalogenation. nih.gov
NaphthaleneSalicylate, CatecholConversion of the parent compound to salicylate, which is then metabolized via the catechol pathway. nih.gov
PyrenePhenanthrene-4,5-dicarboxylic acid, 6,6'-dihydroxy-2,2'-biphenyl-dicarboxylic acidOrtho-cleavage of pyrene-4,5-diol leads to various dicarboxylic acid intermediates. nih.gov

Abiotic Environmental Degradation Processes

Non-biological processes, driven by physical and chemical factors in the environment, also contribute to the transformation of chemical compounds.

Photodegradation is the breakdown of molecules by light, particularly the UV component of sunlight. wikipedia.org This process can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs a photon, and indirect photolysis, where other substances in the environment absorb light and produce reactive species that then attack the target molecule. wikipedia.org For a compound like 1-bromo-4-butylthiobenzene, the aromatic ring and the carbon-bromine bond are potential sites for light absorption. UV radiation can excite the molecule, potentially leading to the cleavage of the C-Br bond. Halogenated aromatic compounds are known to be susceptible to photodegradation, although their stability can be high. scirp.org The thioether group could also be a site for photo-oxidation.

In the environment, chemical reactions with naturally occurring oxidants and water can lead to degradation.

Chemical Oxidation: The thioether group is susceptible to chemical oxidation. nih.govmasterorganicchemistry.com Reactive oxygen species present in water and soil can oxidize the sulfur atom, converting the hydrophobic thioether first to a more hydrophilic sulfoxide and then to a sulfone. nih.gov This transformation significantly alters the electronic properties of the molecule, as the thioether is an electron-donating group, while the sulfoxide and sulfone are electron-withdrawing. nih.gov This change can make the aromatic ring more susceptible to further reactions.

Hydrolysis: Hydrolysis is the cleavage of chemical bonds by the addition of water. While the carbon-bromine bond on an aromatic ring is generally stable, it can undergo hydrolysis under certain environmental conditions, replacing the bromine with a hydroxyl group. Similarly, the thioether linkage could potentially be hydrolyzed, though this is generally a slow process for aryl thioethers without enzymatic catalysis.

Environmental Fate Modeling and Pathway Prediction for Related Compounds

The environmental fate of a chemical compound describes its transport and transformation in the environment. researchgate.net For aryl thioether analogs like this compound, understanding their environmental persistence, reactivity, and degradation is crucial. researchgate.net Environmental fate models are valuable tools that can predict the long-term impacts and behavior of such compounds. researchgate.net

Systematic modeling of the environmental fate of aromatic compounds, such as benzene (B151609) and chlorobenzenes, has been successfully used to assess their distribution and persistence in various environmental compartments. nih.gov These models, like the EQC (Equilibrium Criterion) model and regional mass balance models (e.g., ChemCAN), help determine the principal transport and transformation processes. nih.gov For instance, for compounds with high vapor pressure and a significant Henry's Law constant, volatilization from soil and water surfaces is a primary transport pathway. ornl.gov

Pathway prediction systems, such as the University of Minnesota Pathway Prediction System (UM-PPS) and the EAWAG-BBD Pathway Prediction System, are rule-based tools used to forecast the biotransformation of organic chemicals. researchgate.netcsic.es These systems use a database of known microbial catabolic reactions to predict the degradation steps of a new compound based on its functional groups. researchgate.net They can suggest plausible aerobic degradation pathways, which often involve a series of enzymatic reactions. researchgate.netcsic.es For example, the system might predict that the degradation of an aromatic compound will proceed through ring cleavage to form less complex products like succinate (B1194679) and 2-Oxo-4-pentenoate. csic.es

The biotransformation of aryl thioethers, structurally similar to this compound, is often initiated by oxidation at the sulfur atom. This process is catalyzed by monooxygenase enzymes, such as those from Pseudomonas and Mortierella species, and cytochrome P450 enzymes. nih.govmdpi.comnih.gov The primary products are the corresponding sulfoxides, which can be further oxidized to sulfones. mdpi.comresearchgate.net

The rate and stereoselectivity of these biotransformations are influenced by the substituents on the aromatic ring. Studies on substituted thioanisoles have shown that the electronic nature of the para-substituent affects the stereospecificity of sulfoxidation. nih.gov For example, the oxidation rate of 4-substituted thioanisoles is generally higher than that of their 2-substituted counterparts. nih.gov

Interactive Table: Biotransformation of Thioanisole Analogs by Escherichia coli Expressing Styrene (B11656) Monooxygenase

Substrate Relative Consumption Rate (Thioanisole = 100) Major Product
Thioanisole 100 R-Thioanisole sulfoxide
2-Methylthioanisole ~50 S-2-Methylthioanisole sulfoxide
2-Chlorothioanisole ~50 R-2-Chlorothioanisole sulfoxide
2-Bromothioanisole ~50 R-2-Bromothioanisole sulfoxide
4-Methylthioanisole >100 R-4-Methylthioanisole sulfoxide

Data derived from research on biotransformations catalyzed by styrene monooxygenase. nih.gov

Abiotic degradation pathways also play a significant role. While oxidation by hydrogen peroxide under near-physiological conditions is slow, oxidation by hypochlorite (B82951) is significantly faster, with half-lives in the range of seconds to minutes. nih.gov This suggests that in environments where hypochlorite is present, it could be a major driver of thioether degradation. nih.gov For halogenated aromatic compounds, reductive dehalogenation can be a key degradation step under anaerobic conditions. researchgate.net Pathway prediction models for aryl halides suggest that dehalogenation can occur, leading to less halogenated, and often less toxic, metabolites. researchgate.net

Interactive Table: Predicted Degradation Reactions for Aryl Thioether Analogs

Reaction Type Description Environmental Condition Key Reactants/Enzymes
Sulfoxidation Oxidation of the thioether to a sulfoxide, then to a sulfone. Aerobic Monooxygenases, Cytochrome P450
Hydroxylation Addition of a hydroxyl group to the aromatic ring or alkyl chain. Aerobic Cytochrome P450
Dehalogenation Removal of the bromine atom from the aromatic ring. Anaerobic Reductive dehalogenases
Oxidative Cleavage Breaking of the C-S bond. Aerobic Various microbial enzymes
Abiotic Oxidation Oxidation of the thioether by reactive oxygen species. Aerobic Hypochlorite, Hydroxyl radicals

This table represents a summary of potential degradation pathways based on studies of related compounds. nih.govnih.govnih.govresearchgate.net

For this compound, a plausible predicted pathway would involve initial oxidation of the butylthio- group to form 1-bromo-4-(butylsulfinyl)benzene and subsequently 1-bromo-4-(butylsulfonyl)benzene (B1287639). Concurrently or subsequently, microbial degradation could lead to the cleavage of the thioether bond or dehalogenation of the aromatic ring. The specific sequence and prevalence of these pathways would depend on the specific environmental conditions and microbial communities present.

Emerging Methodologies and Future Research Trajectories in Aryl Bromothioether Chemistry

Continuous Flow Synthesis and Process Intensification

Traditional batch synthesis, while foundational to chemistry, is increasingly being supplemented and, in some cases, replaced by continuous flow technologies. nih.gov This shift is a cornerstone of process intensification, an approach that aims to develop smaller, safer, and more efficient chemical production processes. fraunhofer.deacs.org For the synthesis of aryl bromothioethers, which often involves exothermic reactions and the use of hazardous reagents, flow chemistry offers significant advantages.

Continuous flow reactors, typically micro- or milliscale, provide superior control over reaction parameters such as temperature, pressure, and mixing. youtube.com This precise control is critical for reactions like the C-S cross-coupling used to form 1-Bromo-4-butylthiobenzene, as it can minimize the formation of side products and improve yield. The high surface-area-to-volume ratio in these reactors allows for rapid heat dissipation, making it possible to safely perform highly exothermic reactions under conditions that would be dangerous in a large-scale batch reactor. youtube.com

Furthermore, flow chemistry facilitates the conversion of multi-step batch processes into integrated, continuous operations. nih.gov For example, the metalation of an aryl bromide followed by a cross-coupling reaction can be performed sequentially in a flow system, minimizing the handling of unstable organometallic intermediates. researchgate.net This approach has been demonstrated for related compounds, such as the in-situ trapping zincation of 1-bromo-4-fluorobenzene (B142099) in a continuous flow setup. researchgate.net The adoption of modular, automated flow platforms is poised to accelerate the discovery and production of functional molecules, including those in the agrochemical and pharmaceutical industries. fraunhofer.decam.ac.uk

ParameterBatch SynthesisContinuous Flow Synthesis
Process Control Difficult to control temperature and mixing, especially at scale.Precise control over temperature, pressure, and residence time. youtube.com
Safety Higher risk with exothermic reactions and hazardous intermediates.Enhanced safety due to small reaction volumes and superior heat transfer. youtube.com
Scalability Scaling up can be challenging and non-linear ("scale-up issues").Scalable by running the process for a longer duration or in parallel ("scaling-out"). fraunhofer.de
Efficiency Can lead to lower yields and more byproducts due to poor control.Often results in higher yields, better selectivity, and reduced waste. monash.edu
Integration Multi-step processes require isolation and purification at each stage.Allows for the integration of multiple reaction and purification steps into a single, automated process. nih.gov

Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the design and execution of chemical syntheses. researchgate.net These data-driven technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even devise novel synthetic routes. nih.gov For a target molecule like this compound, AI tools can significantly streamline its synthesis.

Forward-reaction prediction models can assess a vast number of potential starting material combinations—for instance, various aryl bromides and thiol partners—and predict the likelihood of a successful C-S coupling reaction. nih.gov This allows chemists to prioritize experiments that are most likely to succeed, saving time and resources. mit.edu

Conversely, retrosynthesis algorithms can work backward from the this compound structure to propose viable synthetic pathways. These programs, which can be based on expert-coded rules or machine-learned patterns of reactivity, can uncover non-intuitive routes that a human chemist might overlook. nih.gov ML models are also being employed to accelerate catalyst discovery and optimization. By identifying patterns that correlate ligand structure with catalytic activity, these models can guide the design of new, more efficient catalysts for the C-S cross-coupling reactions needed to produce aryl bromothioethers. mit.edu As more reaction data becomes available and algorithms become more sophisticated, the integration of AI will be crucial for designing efficient, robust, and scalable syntheses. nih.gov

Sustainable and Green Chemistry Approaches

The principles of green chemistry—preventing waste, using safer solvents, increasing energy efficiency, and utilizing renewable feedstocks—are profoundly influencing the synthesis of aryl thioethers. epitomejournals.compandawainstitute.com The goal is to develop methods that are not only efficient but also environmentally benign. researchgate.netnih.gov

A significant advancement is the development of C-S cross-coupling reactions that operate under milder conditions. Visible-light-promoted reactions, for instance, can facilitate the formation of C-S bonds without the need for transition metal catalysts or high temperatures. nih.gov These methods often proceed via the formation of an electron donor-acceptor (EDA) complex between the thiolate and the aryl halide, using light as a traceless reagent to drive the reaction. nih.gov

Other green approaches focus on the choice of solvent and reagents. The use of water as a reaction solvent for copper-catalyzed C-S couplings represents a significant move away from volatile organic solvents. researchgate.net Additionally, to circumvent the use of foul-smelling and air-sensitive thiols, odorless and stable thiol surrogates like xanthates are being employed. mdpi.com These strategies, which reduce waste and minimize hazard, are key to the future of sustainable chemical manufacturing. wiley-vch.de The synthesis of this compound could be made significantly greener by adopting a photocatalytic route or by using a recyclable copper catalyst in an aqueous medium.

Catalyst Development for Enhanced Selectivity and Efficiency

The development of new catalysts is central to improving the synthesis of aryl bromothioethers. The workhorse for C-S cross-coupling has traditionally been palladium-based catalysts. mit.edu Research has shown that moving from chelating bisphosphine ligands to monophosphine ligands can lead to more effective catalysis, enabling reactions at lower temperatures with a broader range of substrates. mit.edu The design of new ligands, such as dialkylbiaryl monophosphines (e.g., GPhos), has been guided by understanding catalyst stability and decomposition pathways, leading to more robust and efficient systems for coupling aryl halides. nih.gov

Beyond palladium, other transition metals have emerged as powerful catalysts for C-S bond formation. Copper-based systems, often using ligands like 1,10-phenanthroline, are attractive due to copper's lower cost and toxicity. researchgate.netorganic-chemistry.org Nickel and cobalt catalysts have also been developed for coupling aryl halides with thiols under mild conditions. organic-chemistry.org More recently, visible-light-driven gold catalysis has been shown to be effective for the cross-coupling of challenging aryl bromides, operating through the generation of an excited-state gold(I) complex. nih.govfacs.website

A key goal in catalyst development is achieving high selectivity. For multifunctional molecules, a catalyst must be able to selectively promote C-S bond formation without reacting with other sensitive groups. Iridium catalysts, for example, have shown remarkable selectivity for C-H borylation, a reaction that can be paired with subsequent cross-coupling reactions in a one-pot sequence, demonstrating the potential for highly selective, tandem catalytic processes. nih.govmsu.edu

Catalytic SystemMetalTypical Ligand/ConditionsKey AdvantagesReference
Palladium-Catalyzed PdMonophosphine ligands (e.g., t-BuXPhos, GPhos)High reactivity, broad substrate scope, low reaction temperatures. mit.eduacs.org
Copper-Catalyzed Cu1,10-phenanthroline, ligand-free (CuI, Cu₂O)Low cost, low toxicity, can be used in green solvents like water. researchgate.netorganic-chemistry.org
Nickel-Catalyzed NiIn situ generated thiolatesEffective for challenging aryl chlorides, good functional group tolerance. organic-chemistry.org
Cobalt-Catalyzed CoMild conditionsProvides an alternative to more expensive precious metal catalysts. organic-chemistry.org
Gold-Catalyzed Au(P, N)-gold(I) complex with photocatalystVisible-light driven, mild conditions, biocompatibility potential. nih.gov

Exploration of Novel Reactivity Modes and Transformations

Future progress in aryl bromothioether chemistry also lies in the exploration of fundamentally new ways to form and manipulate these molecules. This involves discovering novel reactivity modes and designing new chemical transformations that go beyond traditional cross-coupling.

One such area is the development of catalyst-free reactions. As mentioned, visible-light-promoted C–S cross-coupling via an intermolecular charge transfer within an electron donor–acceptor (EDA) complex represents a novel activation strategy that bypasses the need for a transition metal or a photoredox catalyst. nih.gov This opens up a new paradigm for bond construction under exceptionally mild conditions.

Another emerging strategy involves using alternative electrophiles. For instance, cationic trimethylaminated azaarenes have been used as effective electrophiles in nucleophilic aromatic substitution (SNAr) reactions to form C-S bonds. chemrxiv.org This approach offers advantages in purification, as the charged starting material is easily separated from the neutral product.

Furthermore, chemists are exploring new ways to functionalize the aryl bromothioether scaffold itself. Beyond the typical cross-coupling at the C-Br bond, there is potential for transformations involving other parts of the molecule. The development of catalysts that can selectively activate C-H bonds on the aromatic ring would allow for late-stage functionalization, enabling the rapid synthesis of diverse analogues from a common intermediate like this compound. The unique reactivity of alkenyl boron reagents in catalytic reactions also points towards new possibilities for creating complex molecules under mild conditions, a strategy that could be adapted for aryl boron analogues. rsc.org The oxidation of the thioether group to the corresponding sulfoxide (B87167) or sulfone also provides a route to derivatives with different electronic and physical properties. smolecule.com These explorations into novel reactivity will continue to expand the synthetic toolbox available for the preparation and modification of aryl bromothioethers.

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